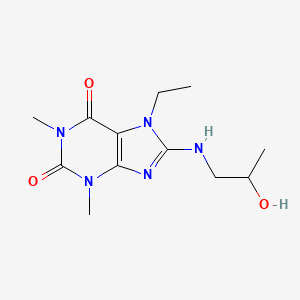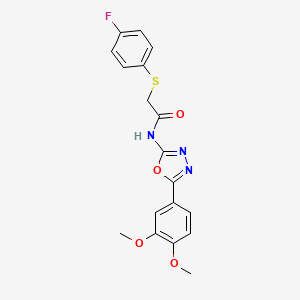
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Antibacterial Agents
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine and its derivatives are used in the development of antibacterial agents. For instance, a study by Matsumoto and Minami (1975) discussed the preparation and antibacterial activity of a series of compounds derived from 2-methylthio derivatives, which underwent reactions with piperazines to yield derivatives with promising antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Antioxidant and Anticholinesterase Activities
Compounds with sulfonyl hydrazone scaffold and piperidine rings, similar in structure to the chemical , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. A study by Karaman et al. (2016) highlighted the antioxidant capacity of these compounds, indicating potential for therapeutic applications (Karaman et al., 2016).
Anticancer Agents
In the field of cancer research, derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed strong anticancer properties, suggesting the potential of these compounds in cancer therapy (Rehman et al., 2018).
Antibacterial Potential of Acetamide Derivatives
Another study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, revealing moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).
Analytical and Spectral Studies
The compound has also been a subject of analytical and spectral studies. Patel (2020) discussed the synthesis and characterization of furan ring-containing organic ligands, which included structures similar to this compound (Patel, 2020).
Role in Pharmaceutical Patents
This compound and its derivatives also appear in pharmaceutical patents. Habernickel (2001) discussed the role of such compounds in the pharma market, particularly their use as components in patented pharmaceutical formulations (Habernickel, 2001).
Crystal Structure Analysis
The compound has also been involved in studies focusing on crystal structure analysis. Girish et al. (2008) synthesized and analyzed the crystal structure of a related compound, providing insights into the molecular geometry and interactions (Girish et al., 2008).
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S3/c1-2-16-5-6-17(23-16)24(19,20)18-9-7-14(8-10-18)12-22-13-15-4-3-11-21-15/h3-6,11,14H,2,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGUYGMYLZRBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)
![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2744808.png)
![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)

![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)

![5-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2744816.png)
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)
